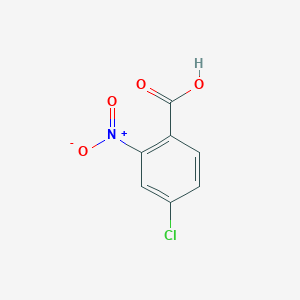

4-Chloro-2-nitrobenzoic acid

Descripción general

Descripción

4-Chloro-2-nitrobenzoic acid is a compound that has been studied for its potential use in various chemical syntheses and pharmaceutical applications. It is known for its role as a building block in the synthesis of heterocyclic compounds and has been used to create a variety of molecular salts and cocrystals with pharmaceutical relevance.

Synthesis Analysis

The synthesis of compounds related to this compound often involves multistep reactions that include the formation of heterocyclic structures. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a starting material in heterocyclic oriented synthesis (HOS) to prepare substituted nitrogenous heterocycles, including benzimidazoles and benzotriazoles, through immobilization on Rink resin and subsequent reactions . Similarly, 2-chloro-4-nitrobenzoic acid has been utilized as a coformer to produce binary complexes with pharmaceutical compounds, employing hydrogen-bonded interactions for the formation of cocrystals and molecular salts .

Molecular Structure Analysis

The molecular structure of compounds derived from this compound has been elucidated using various spectroscopic and X-ray diffraction techniques. For example, the crystal structures of molecular salts synthesized from 2-chloro-4-nitrobenzoic acid were determined by single-crystal X-ray diffraction, revealing the presence of halogen bonds in addition to hydrogen bonds, which play a crucial role in crystal stabilization . The sodium salt of 4-chloro-3-nitrobenzoic acid also exhibits a complex polymeric structure stabilized by hydrogen bonding and π-π interactions .

Chemical Reactions Analysis

The reactivity of this compound derivatives includes nucleophilic substitution reactions, as reported for 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, which undergoes substitution with pyridine . Additionally, the reactions of thiosemicarbazide derivatives of o-nitro- and p-nitrobenzoic acid with chloroacetone and omega-bromoacetophenone have been investigated, demonstrating the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been characterized through various analytical methods. For instance, the FT-IR spectrum, molecular structure, and vibrational wavenumbers of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate were analyzed using HF and DFT methods, with the findings confirming the structure through X-ray diffraction studies . The first hyperpolarizability, HOMO and LUMO analysis, and MEP were also performed to understand the stability and charge transfer within the molecule .

Aplicaciones Científicas De Investigación

1. Building Block for Heterocyclic Synthesis

4-Chloro-2-nitrobenzoic acid is utilized as a starting material in the synthesis of various nitrogenous heterocycles. This compound, when immobilized on Rink resin and subjected to appropriate reactions, can be transformed into benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These heterocycles hold significant importance in drug discovery (Křupková et al., 2013).

2. Crystal Engineering and Halogen Bonds

This compound plays a role in crystal engineering, forming molecular salts with pyridyl and benzoic acid derivatives. Its molecular salts demonstrate the occurrence of weak halogen bonds alongside strong hydrogen bonds. These interactions are crucial for the stabilization of crystal structures, showcasing the versatility of this compound in solid-state chemistry (Oruganti et al., 2017).

3. Solubility Studies

The solubility of this compound in various organic solvents has been studied using the Abraham solvation parameter model. This research provides insights into the solute descriptors of this compound, essential for understanding its behavior in different solvents and its applications in solubility and dissolution studies (Stovall et al., 2005).

4. Polymorphic System Study

Investigations into the polymorphic system of this compound reveal its solid-state behavior and structural properties. Understanding the polymorphism of this compound is crucial for its application in various fields, including pharmaceuticals (Barsky et al., 2008).

5. Molecular Modeling and Co-crystal Synthesis

The compound has been studied for its potential in the synthesis of co-crystals, particularly with pharmaceutical applications in mind. The molecular modeling and co-crystal synthesis studies offer insights into its structural and stability characteristics, making it a candidate for developing novel pharmaceutical formulations (Lemmerer et al., 2010).

Safety and Hazards

Direcciones Futuras

The future directions for the study and application of 4-Chloro-2-nitrobenzoic acid could involve further exploration of its potential as a therapy for immunodeficiency diseases as an anti-viral and anti-cancer agent . Additionally, more research could be conducted on the synthesis and properties of co-crystals involving this compound .

Mecanismo De Acción

Target of Action

It is known that nitrobenzoic acids can undergo reactions at the benzylic position, which suggests that they may interact with enzymes or other proteins that can facilitate such reactions .

Mode of Action

Nitro compounds, in general, are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, thereby affecting their function .

Biochemical Pathways

Nitro compounds can participate in a variety of chemical reactions, suggesting that they may influence multiple biochemical pathways .

Result of Action

Given its potential to undergo various chemical reactions, it could potentially lead to modifications of target molecules, which could in turn affect cellular processes .

Análisis Bioquímico

Molecular Mechanism

It’s possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It’s possible that this compound could interact with various enzymes or cofactors and could have effects on metabolic flux or metabolite levels

Propiedades

IUPAC Name |

4-chloro-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHIPDTWWVYVRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211899 | |

| Record name | 4-Chloro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6280-88-2 | |

| Record name | 4-Chloro-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6280-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-nitrobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of 4-Chloro-2-nitrobenzoic acid in crystallography?

A1: this compound frequently acts as a robust building block in the formation of co-crystals. This capability arises from its molecular structure, which facilitates hydrogen bonding with suitable partner molecules. [, , , , , , , ]

Q2: How does this compound interact with other molecules to form co-crystals?

A2: The molecule typically interacts through hydrogen bonds, utilizing its carboxylic acid group (O-H) as a hydrogen bond donor and its nitro group (NO2) as a hydrogen bond acceptor. This interaction is observed in various co-crystals formed with compounds like pyrazine, quinoline derivatives, phthalazine, and others. [, , , , , , , ]

Q3: Can you provide an example of a co-crystal formed with this compound and describe its structural features?

A3: One example is the co-crystal formed between this compound and pyrazine. The pyrazine molecule sits on an inversion center, and two molecules of this compound interact with one pyrazine molecule through O-H⋯N and C-H⋯O hydrogen bonds, forming a 2:1 unit. []

Q4: How does the position of the chlorine and nitro groups on the benzene ring affect co-crystal formation?

A4: Research has shown that changing the position of chlorine and nitro substituents on the benzene ring of benzoic acid can significantly impact the resulting co-crystal structure. This difference is observed when comparing co-crystals formed with isomers like 2-chloro-4-nitrobenzoic acid, 3-chloro-2-nitrobenzoic acid, and others. [, , , , , , ]

Q5: Has the crystal structure of this compound itself been determined?

A5: Yes, the crystal structure of this compound has been determined and reported. It crystallizes in the monoclinic system with the space group C2/c. []

Q6: What is the molecular formula and molecular weight of this compound?

A6: The molecular formula of this compound is C7H4ClNO4, and its molecular weight is 201.56 g/mol. []

Q7: Are there any studies on the spectroscopic properties of this compound?

A7: Yes, 35Cl Nuclear Quadrupole Resonance (NQR) studies have been conducted on this compound, providing insights into its electronic environment and molecular interactions. []

Q8: Has this compound been utilized in the synthesis of other compounds?

A8: Absolutely! Researchers have employed this compound as a starting material in the synthesis of various compounds, including 5-(2-Amino-4-chlorophenyl)tetrazole and 7-Morpholino-2-[4-(Trifluoromethyl)Phenyl]Quinazolin-4(3H)-One. These syntheses highlight its versatility as a chemical precursor. [, ]

Q9: Is there research on the growth and characterization of single crystals containing this compound?

A9: Yes, studies have investigated the growth and characterization of organic non-linear optical (NLO) single crystals utilizing this compound and 1,2,3-Benzotriazole. []

Q10: Are there studies examining the role of pKa in the crystal structures formed by this compound?

A10: Researchers have explored the influence of pKa on the crystal structures of six different compounds formed between 4-methylquinoline and various isomers of chloro- and nitro-substituted benzoic acids, including this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6H-benzo[cd]pyren-6-one](/img/structure/B146296.png)